4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol
CAS No.: 20053-40-1
Cat. No.: VC21144662
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20053-40-1 |
|---|---|
| Molecular Formula | C10H18O2 |
| Molecular Weight | 170.25 g/mol |
| IUPAC Name | (1R,4R)-4-(2-hydroxypropan-2-yl)-1-methylcyclohex-2-en-1-ol |
| Standard InChI | InChI=1S/C10H18O2/c1-9(2,11)8-4-6-10(3,12)7-5-8/h4,6,8,11-12H,5,7H2,1-3H3/t8-,10-/m0/s1 |
| Standard InChI Key | XWFVRMWMBYDDFY-WPRPVWTQSA-N |
| Isomeric SMILES | C[C@]1(CC[C@H](C=C1)C(C)(C)O)O |
| SMILES | CC1(CCC(C=C1)C(C)(C)O)O |
| Canonical SMILES | CC1(CCC(C=C1)C(C)(C)O)O |
Introduction
Chemical Structure and Properties
Basic Chemical Information
4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol features a cyclohexene ring with multiple functional groups, including hydroxyl groups and methyl substituents. Its basic chemical properties are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₈O₂ |
| Molecular Weight | 170.25 g/mol |
| SMILES | CC1(CCC(C=C1)C(C)(C)O)O |
| InChI | InChI=1S/C10H18O2/c1-9(2,11)8-4-6-10(3,12)7-5-8/h4,6,8,11-12H,5,7H2,1-3H3 |
| Physical State | Liquid |
| Functional Groups | Hydroxyl, alkene, tertiary alcohol |
The compound contains a cyclohexene ring with a double bond between C2 and C3, a tertiary alcohol group at C1, and a 2-hydroxypropan-2-yl substituent at C4 . This molecular structure contributes to its chemical reactivity and physical properties, including its solubility in organic solvents and potential for hydrogen bonding.
Spectroscopic Properties
The spectroscopic properties of 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol provide valuable information for its identification and characterization. The compound can be analyzed using various analytical techniques including mass spectrometry, NMR spectroscopy, and IR spectroscopy .
The predicted collision cross section (CCS) values for various adducts of the compound are as follows:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 171.13796 | 138.2 |
| [M+Na]⁺ | 193.11990 | 148.3 |
| [M+NH₄]⁺ | 188.16450 | 147.6 |
| [M+K]⁺ | 209.09384 | 141.9 |
| [M-H]⁻ | 169.12340 | 138.6 |
| [M+Na-2H]⁻ | 191.10535 | 144.2 |
| [M]⁺ | 170.13013 | 139.8 |
| [M]⁻ | 170.13123 | 139.8 |
These values are particularly useful in liquid chromatography-mass spectrometry (LC-MS) analyses for identification and quantification purposes .
Isomeric Forms
Trans Isomer
The trans isomer of 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol, also known as (1R,4R)-2-Menthene-1,8-diol or trans-p-Menth-2-en-1,8-diol, has the hydroxyl group and the 2-hydroxypropan-2-yl group positioned on opposite sides of the cyclohexene ring plane . This trans configuration gives the molecule specific chemical and physical properties.
Key identifiers and properties of the trans isomer include:
| Property | Value |
|---|---|
| CAS Number | 54164-90-8 |
| EINECS Number | 259-006-9 |
| IUPAC Name | (1R,4R)-4-(2-hydroxypropan-2-yl)-1-methylcyclohex-2-en-1-ol |
| InChIKey | XWFVRMWMBYDDFY-UHFFFAOYSA-N |
| Stereochemistry | (1R,4R) configuration |
| Other Identifiers | DTXSID30202510 |
The trans isomer's spatial arrangement affects its intermolecular interactions, potentially influencing its solubility, melting point, and biological activity compared to the cis isomer .
Cis Isomer
The cis isomer, known as cis-4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol or cis-p-menth-2-ene-1,8-diol, has the hydroxyl group and the 2-hydroxypropan-2-yl group on the same side of the cyclohexene ring plane . This configuration results in different physical and chemical properties compared to the trans isomer.
Key identifiers and properties of the cis isomer include:
| Property | Value |
|---|---|
| CAS Number | 54164-91-9 |
| EINECS Number | 259-007-4 |
| IUPAC Name | (1S,4R)-4-(2-hydroxypropan-2-yl)-1-methylcyclohex-2-en-1-ol |
| InChIKey | XWFVRMWMBYDDFY-WCBMZHEXSA-N |
| Stereochemistry | (1S,4R) configuration |
| Appearance | Yellow liquid |
Synthesis and Preparation
The synthesis of 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol typically involves the manipulation of terpene derivatives, which are abundant in nature. The specific synthesis route can vary depending on the starting materials and the desired stereochemical outcome (cis or trans isomer).
Common approaches to synthesizing this compound may include:
-
Selective reduction of appropriate cyclohexenone precursors
-
Ring-closing metathesis of acyclic precursors containing the required functional groups
-
Functionalization of natural terpenes through oxidation and substitution reactions
-
Stereoselective transformations to control the configuration of the chiral centers
For research and forensic applications, particularly for the cis isomer used as a reference material, strict analytical specifications are required to ensure quality and reliability. The typical specifications for cis-4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol include:
| Inspection Parameter | Standard | Typical Result |
|---|---|---|
| Appearance | Yellow liquid | Conforms |
| IR Spectroscopy | Should conform to the structure | Conforms |
| NMR Determination | Should conform to the structure | Complies |
| Loss On Drying | 0.5% Max | 0.16% |
| HPLC Purity (210 nm) | 99% Min | 99.54% |
These specifications ensure that the compound meets the required standards for its intended applications, particularly in forensic and analytical settings where high purity is essential .
Applications and Uses
4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol has several applications across different fields:
Reference Material
The cis isomer is primarily used as a certified reference material in research and forensic applications, particularly in the context of cannabinoid analysis . As a reference standard, it ensures the accuracy and reliability of analytical results in these fields, providing a benchmark for method development and validation.
Fragrance Industry
Compounds with similar structures to 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol are often used in the fragrance industry due to their pleasant odors. The cyclohexene backbone with hydroxyl functionalities is a common structural motif in many fragrance compounds, and this compound may contribute specific olfactory properties to fragrance formulations.
Pharmaceutical Research
The compound has potential applications in pharmaceutical research, particularly for its possible biological activities. The presence of hydroxyl groups and the cyclohexene structure make it a candidate for further investigation in drug development and medicinal chemistry studies.
Natural Product Chemistry
As a compound structurally related to menthene derivatives, it plays a role in natural product chemistry research, serving as a model compound or intermediate in the study of terpene-based natural products.
Current Research and Future Directions
Structural Studies
4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol represents an interesting organic compound with diverse applications, particularly in analytical chemistry as a reference material. Its existence in two stereoisomeric forms—cis and trans—provides a rich area for study in stereochemistry and its effects on chemical and physical properties.
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